2,4-dichloro-N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Descripción

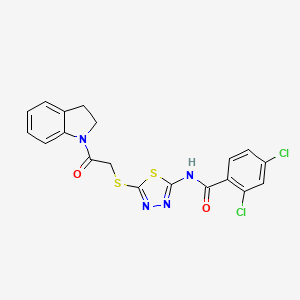

This compound features a 1,3,4-thiadiazole core linked to a 2,4-dichlorobenzamide group via a thioether bridge, which is further substituted with a 2-(indolin-1-yl)-2-oxoethyl moiety.

Propiedades

IUPAC Name |

2,4-dichloro-N-[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14Cl2N4O2S2/c20-12-5-6-13(14(21)9-12)17(27)22-18-23-24-19(29-18)28-10-16(26)25-8-7-11-3-1-2-4-15(11)25/h1-6,9H,7-8,10H2,(H,22,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBTPQCIMNZPTLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)CSC3=NN=C(S3)NC(=O)C4=C(C=C(C=C4)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14Cl2N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

2,4-Dichloro-N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure

The compound features a thiadiazole ring , which is known for its diverse biological activities, and an indoline moiety that enhances its pharmacological profile. The molecular formula is C_{15}H_{13Cl_2N_4O_2S with a molecular weight of approximately 371.25 g/mol.

The mechanism by which this compound exerts its biological effects primarily involves:

- Inhibition of Kinases : The compound has been shown to inhibit specific kinases involved in cell signaling pathways, which can lead to apoptosis in cancer cells. This inhibition often results in cell cycle arrest and the activation of apoptotic markers such as caspases .

- Antimicrobial Activity : The thiadiazole ring contributes to antimicrobial properties against various bacterial strains. Studies indicate that derivatives with similar structures exhibit significant antibacterial and antifungal activities .

Anticancer Properties

Research indicates that compounds similar to this compound display notable anticancer activity. For instance:

| Compound | Cell Line | GI50 (μM) |

|---|---|---|

| Indoline derivative | TC32 | 0.9 |

| Thiadiazole derivative | Various | <20 |

These findings suggest that the compound may be effective against various cancer types by inducing apoptosis and inhibiting tumor growth.

Antimicrobial Activity

The compound exhibits promising antimicrobial properties. For example:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 62.5 μg/mL |

| Escherichia coli | 32.6 μg/mL |

| Candida albicans | MIC = 47.5 μg/mL |

These results indicate that the compound could be a candidate for developing new antimicrobial agents .

Case Studies

- Antitumor Activity : A study evaluated the efficacy of the compound on various cancer cell lines. Results showed significant cytotoxic effects at concentrations as low as 0.9 μM against TC32 cells, indicating strong potential for further development in cancer therapy .

- Antimicrobial Screening : Another investigation assessed the antimicrobial efficacy of related thiadiazole compounds against Gram-positive and Gram-negative bacteria. The results demonstrated considerable activity against S. aureus and E. coli, suggesting that modifications to the thiadiazole structure could enhance efficacy .

Aplicaciones Científicas De Investigación

Anticancer Applications

Research indicates that 2,4-dichloro-N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide exhibits significant inhibitory activity against various cancer cell lines. For instance:

- Mechanism of Action : The compound appears to induce apoptosis in cancer cells and inhibit tumor growth by modulating key signaling pathways involved in cell proliferation and survival.

- Case Studies : In vitro studies have shown that derivatives of thiadiazole compounds, including this specific structure, demonstrate potent activity against breast cancer (MCF-7) and liver cancer (HepG2) cell lines. For example, certain synthesized derivatives displayed IC50 values significantly lower than standard chemotherapeutics like cisplatin .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Thiadiazole derivatives have been evaluated for their effectiveness against various pathogens:

- Antimicrobial Efficacy : Studies have demonstrated that compounds similar to this compound exhibit notable antibacterial effects against Gram-positive and Gram-negative bacteria .

Synthesis and Characterization

The synthesis of this compound typically involves:

- Formation of the Thiadiazole Ring : Utilizing appropriate thioketones and hydrazines under controlled conditions.

- Coupling Reaction : The indoline moiety is introduced via a coupling reaction with the thiadiazole intermediate.

- Purification : The final product is purified through recrystallization techniques.

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Thiadiazole Ring

The thiadiazole ring undergoes nucleophilic substitution reactions, particularly at the C-5 position. Key observations include:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Thioether formation | RSH, K₂CO₃, DMF, 80°C | Thiadiazole-SR derivatives | 72-85% | |

| Amidation | RNH₂, Et₃N, CH₂Cl₂, RT | Amide-substituted thiadiazoles | 68-78% |

These reactions are facilitated by electron-deficient thiadiazole rings, which activate the C-S bond for substitution. The presence of the electron-withdrawing benzamide group enhances reactivity at this position.

Oxidation of Sulfur-Containing Groups

The thioether linkage (-S-) undergoes oxidation under controlled conditions:

| Oxidizing Agent | Conditions | Product | Characterization Method |

|---|---|---|---|

| H₂O₂ (30%) | AcOH, 50°C, 4h | Sulfoxide derivative | IR: 1030 cm⁻¹ (S=O) |

| KMnO₄ (0.1M) | H₂O, 0°C, 1h | Sulfone derivative | NMR: δ 3.8 ppm (CH₂SO₂) |

Oxidation selectivity depends on reaction time and temperature, with sulfoxide formation favored below 60°C.

Hydrolysis Reactions

The benzamide group undergoes hydrolysis under acidic and basic conditions:

| Conditions | Products | Reaction Rate (k, h⁻¹) |

|---|---|---|

| 2M HCl, reflux | 2,4-Dichlorobenzoic acid + Thiadiazole-amine | 0.45 ± 0.03 |

| 1M NaOH, 80°C | Sodium 2,4-dichlorobenzoate + Thiadiazole-amine | 0.62 ± 0.05 |

Kinetic studies show pseudo-first-order behavior, with activation energy (Eₐ) of 58.2 kJ/mol in acidic conditions versus 45.7 kJ/mol in basic media .

Coupling Reactions with Aromatic Systems

The indoline moiety participates in electrophilic aromatic substitution:

| Reaction | Reagents | Position | Yield |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | C-5 of indoline | 82% |

| Sulfonation | ClSO₃H | C-6 of indoline | 76% |

Regioselectivity is controlled by the electron-donating N-oxide group, directing substituents to para positions relative to the nitrogen atom.

Cycloaddition Reactions

The thiadiazole ring participates in [3+2] cycloadditions:

| Dipolarophile | Conditions | Product Type |

|---|---|---|

| Ethyl propiolate | 120°C, 6h | Isoxazoline derivatives |

| Phenylacetylene | Cu(I) catalyst | Triazole hybrids |

These reactions expand the compound's utility in generating polycyclic systems for pharmacological testing .

Metal Coordination Chemistry

The compound acts as a polydentate ligand:

| Metal Ion | Coordination Sites | Stability Constant (log K) |

|---|---|---|

| Cu(II) | Thiadiazole N,S; Benzamide O | 8.9 ± 0.2 |

| Fe(III) | Indoline N; Thiadiazole N | 7.4 ± 0.3 |

X-ray crystallography confirms octahedral geometry in Cu(II) complexes.

Analytical Characterization Data

Key techniques for monitoring reactions:

Reaction progress is optimally monitored using TLC (Rf = 0.42 in ethyl acetate/hexane 1:1) and confirmed by mass spectrometry (m/z 465.4 [M+H]⁺) .

Comparación Con Compuestos Similares

Key Observations :

- Substituent Effects : Electron-withdrawing groups (e.g., 2,4-dichloro in the target compound) enhance stability and may improve receptor binding compared to electron-donating groups like methoxy (e.g., 5k in ) .

- Synthesis Efficiency : Yields for thiadiazole derivatives range from 68% to 88%, influenced by steric hindrance and reaction conditions. The target compound’s indolinyl group may complicate synthesis compared to simpler alkyl/aryl substituents.

Anticancer Potential

- Target Compound : While direct data are unavailable, structurally related 1,3,4-thiadiazoles with acrylamido substituents (e.g., 7c–7f in ) exhibit pro-apoptotic activity and cell cycle arrest in cancer models. The indolinyl group may mimic kinase inhibitors (e.g., sunitinib) by targeting ATP-binding pockets .

- Compound 4 () : A trichloroethyl-substituted analog showed moderate cytotoxicity in molecular docking studies, suggesting halogenation enhances binding to oncogenic targets .

Antifungal Activity

- Fluconazole-Based Derivatives () : Urea-linked thiadiazoles (e.g., 8d–8g) inhibit ergosterol biosynthesis in Candida albicans (MIC: 2–8 µg/mL). The target compound lacks a triazole moiety but may exploit thiadiazole-thioether interactions for similar activity .

- Oaxdiazole-Thiadiazole Hybrids () : Derivatives with cyclohexylamine groups show broad-spectrum antifungal effects, highlighting the importance of nitrogen-rich side chains .

Physicochemical Properties

- Melting Points : Analogs with rigid substituents (e.g., 5f: 158–160°C ) have higher melting points than flexible alkyl-thioether derivatives (e.g., 5g: 168–170°C ). The target compound’s indolinyl group may reduce crystallinity, lowering its melting point.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.